L-Galactose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-DPYQTVNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15572-79-9 | |
| Record name | L-Galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GALACTOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S93UII1DW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
L Galactose Biosynthesis Pathways in Biological Systems
The D-Mannose/L-Galactose (Smirnoff-Wheeler) Pathway in Plants
The primary and most well-established route for L-ascorbic acid (Vitamin C) biosynthesis in plants is the D-Mannose/L-Galactose pathway, commonly known as the Smirnoff-Wheeler pathway. nih.govoup.com This pathway originates from the pool of hexose (B10828440) phosphates within the cell and involves a series of enzymatic conversions to produce L-ascorbic acid, with L-Galactose serving as a crucial intermediate. nih.govnih.gov The initial steps of this pathway are shared with other metabolic processes, such as protein glycosylation and the synthesis of cell wall polysaccharides, before branching into steps dedicated solely to ascorbate (B8700270) synthesis. nih.govnih.gov
The conversion of D-fructose-6-phosphate to this compound-1-phosphate is a critical segment of the Smirnoff-Wheeler pathway, involving five key enzymatic reactions. These steps sequentially modify the sugar molecule, preparing it for the final stages of ascorbic acid synthesis.
| Enzyme Details | Description |
| Enzyme Name | Phosphomannose Isomerase (PMI) |
| EC Number | 5.3.1.8 |
| Substrate | D-fructose 6-phosphate |
| Product | D-mannose 6-phosphate |
Following the formation of D-mannose 6-phosphate, Phosphomannomutase (PMM) catalyzes its conversion into D-mannose 1-phosphate. nih.govresearchgate.net This intramolecular phosphoryl group transfer is a crucial step required for the activation of the mannose moiety. The reaction is reversible and essential for producing the substrate needed for the synthesis of GDP-D-mannose. researchgate.net Studies involving mutations in the PMM gene in Arabidopsis have shown a significant reduction in ascorbate levels, confirming its vital role in the this compound pathway. researchgate.net However, like PMI, PMM is not typically regarded as a primary point of regulation for the pathway. nih.govtandfonline.com
| Enzyme Details | Description |
| Enzyme Name | Phosphomannomutase (PMM) |
| EC Number | 5.4.2.8 |
| Substrate | D-mannose 6-phosphate |
| Product | D-mannose 1-phosphate |
GDP-D-Mannose Pyrophosphorylase (GMP), also known as Mannose-1-phosphate guanylyltransferase, is a key enzyme that catalyzes the synthesis of GDP-D-mannose from D-mannose 1-phosphate and guanosine (B1672433) triphosphate (GTP). nih.govpnas.org This reaction is a committed step in the pathway. nih.gov In Arabidopsis thaliana, this enzyme is encoded by the VITAMIN C DEFECTIVE 1 (VTC1) gene. nih.govnih.gov Mutants deficient in VTC1 exhibit significantly reduced levels of ascorbic acid, which provided early genetic evidence for the role of GDP-D-mannose in vitamin C biosynthesis. pnas.orgpnas.org The product, GDP-D-mannose, is a critical branch point, serving as a precursor not only for ascorbate but also for the synthesis of cell wall components and for protein glycosylation. pnas.org
| Enzyme Details | Description |
| Enzyme Name | GDP-D-Mannose Pyrophosphorylase (GMP) |
| Gene Name | VTC1 |
| EC Number | 2.7.7.13 / 2.7.7.22 |
| Substrates | D-mannose 1-phosphate, GTP |
| Products | GDP-D-mannose, Pyrophosphate |
GDP-D-Mannose 3',5'-Epimerase (GME) is the enzyme responsible for the reversible conversion of GDP-D-mannose into GDP-L-galactose. nih.govresearchgate.net This complex reaction involves a double epimerization at both the C3' and C5' positions of the mannose sugar. acs.orgnih.gov The enzyme utilizes a mechanism involving oxidation, epimerization, and reduction steps all within a single active site. acs.orgnih.gov GME is considered a significant enzyme in the pathway, linking the synthesis of activated mannose to the production of the direct precursors for this compound. researchgate.net Research has shown that GME can also produce GDP-L-gulose as a minor product, which is an intermediate in an alternative, less prominent ascorbate biosynthesis pathway. researchgate.netresearchgate.net
| Enzyme Details | Description |
| Enzyme Name | GDP-D-Mannose 3',5'-Epimerase (GME) |
| EC Number | 5.1.3.18 |
| Substrate | GDP-D-mannose |
| Product | GDP-L-galactose |
GDP-L-Galactose Phosphorylase (GGP) catalyzes the first committed and widely regarded rate-limiting step in the Smirnoff-Wheeler pathway. oup.comresearchgate.net This enzyme converts GDP-L-galactose into this compound 1-phosphate in a reaction that requires inorganic phosphate (B84403) and releases guanosine diphosphate (B83284) (GDP). oup.combrennerlab.net In Arabidopsis, GGP activity is encoded by two paralogous genes, VTC2 and VTC5. nih.govresearchgate.net The expression of VTC2 is generally much higher than VTC5 and is subject to significant regulation by factors such as light, making it the central control point for ascorbate biosynthesis. oup.com The characterization of this enzyme was a critical step in completing the genetic identification of all enzymes in the Smirnoff-Wheeler pathway. nih.govbrennerlab.net Overexpression of GGP has been shown to substantially increase ascorbic acid content in various plants, highlighting its role as a key bottleneck in the pathway. tandfonline.com
| Enzyme Details | Description |
| Enzyme Name | GDP-L-Galactose Phosphorylase (GGP) |
| Gene Names | VTC2, VTC5 |
| Substrates | GDP-L-galactose, Inorganic Phosphate |
| Products | This compound 1-phosphate, GDP |
Enzymatic Steps and Intermediates
This compound-1-Phosphate Phosphatase (GPP/VTC4)
This compound-1-phosphate phosphatase (GPP), encoded by the VTC4 gene in Arabidopsis thaliana, catalyzes the conversion of this compound-1-phosphate to this compound. nih.govoup.com This reaction is a key step in the ascorbate biosynthesis pathway. nih.gov The enzyme exhibits a high degree of specificity for its substrate, this compound-1-phosphate. researchgate.net
Mutational studies in Arabidopsis have provided significant insights into the in vivo role of GPP. The vtc4-1 mutant, which has a single amino acid substitution (P92L), exhibits a significant reduction in ascorbate levels, approximately 50% of that found in wild-type plants. nih.gov This specific mutation is believed to disrupt the active site's structure, thereby impairing catalytic activity. nih.gov Furthermore, a T-DNA insertion mutant, completely lacking a functional VTC4 protein, also shows a similar 50% reduction in ascorbate content and this compound-1-phosphate phosphatase activity. nih.govresearchgate.net These findings strongly indicate that GPP plays a vital role in plant ascorbate biosynthesis. nih.gov Interestingly, the presence of residual ascorbate in the null mutant suggests the existence of either a bypass mechanism or alternative biosynthetic pathways. nih.govresearchgate.net
Overexpression of the GPP gene has been explored as a strategy to enhance ascorbate content in plants. In a study on tomatoes, co-expression of GGP1 and GPP genes under the control of fruit-specific promoters led to a significant increase in ascorbate levels in the fruit. nih.gov This highlights the potential of manipulating GPP expression to improve the nutritional value of crops. nih.gov
| Enzyme | Gene | Function | Impact of Mutation/Overexpression |
|---|---|---|---|
| This compound-1-Phosphate Phosphatase | GPP/VTC4 | Converts this compound-1-phosphate to this compound | Mutants show ~50% reduction in ascorbate. Overexpression can increase ascorbate levels. nih.govnih.gov |
This compound Dehydrogenase (L-GalDH/GDH)
This compound Dehydrogenase (L-GalDH or GDH) is a key enzyme that catalyzes the oxidation of this compound to L-galactono-1,4-lactone, the penultimate step in the L-ascorbate biosynthesis pathway. oup.comnih.gov This enzyme has been recognized as a significant point of regulation within the pathway. nih.gov L-GalDH utilizes NAD+ as a cofactor, which favors the oxidative reaction necessary for the production of L-galactono-1,4-lactone and subsequently ascorbic acid. nih.gov
Biochemical studies on L-GalDH from various plant species, including spinach and pea, have revealed important characteristics. The enzyme typically functions as a monomer with an optimal pH of around 7.0. nih.govresearchgate.net Interestingly, research on the spinach enzyme showed that its activity is largely unaffected by high concentrations of ascorbic acid, suggesting the absence of a direct feedback inhibition mechanism by the end product. researchgate.net However, other studies have suggested that ascorbate may act as a feedback inhibitor through competitive inhibition with the substrate, indicating a potential regulatory role for L-GalDH in ascorbate biosynthesis. nih.gov
| Enzyme | Gene | Function | Key Characteristics |
|---|---|---|---|
| This compound Dehydrogenase | L-GalDH/GDH | Oxidizes this compound to L-galactono-1,4-lactone | Prefers NAD+ as a cofactor; potential for feedback regulation by ascorbate. nih.gov |
L-Galactono-1,4-Lactone Dehydrogenase (GLDH)
L-Galactono-1,4-lactone dehydrogenase (GLDH) catalyzes the final step in the biosynthesis of L-ascorbic acid in plants, the oxidation of L-galactono-1,4-lactone to L-ascorbate. wikipedia.orgnih.govnih.gov This enzyme is located in the inner mitochondrial membrane and transfers electrons to cytochrome c. nih.gov The evolution of GLDH in photosynthetic eukaryotes is thought to be a significant adaptation, as it allows for ascorbate synthesis without the production of reactive oxygen species, a byproduct of the analogous enzyme L-gulonolactone oxidase (GULO) found in animals. elifesciences.org
Beyond its role in ascorbate synthesis, GLDH has been shown to be associated with complex I of the mitochondrial respiratory chain. nih.govuni-hannover.de In fact, in the absence of GLDH, the accumulation of complex I is disturbed, suggesting a role for GLDH in the assembly or stability of this complex. nih.govuni-hannover.de GLDH has been found to be part of several subcomplexes of mitochondrial complex I. nih.govuni-hannover.de This dual function links ascorbate biosynthesis directly to mitochondrial respiration. nih.gov
The activity of GLDH can be influenced by the electron flow through complex I. When complex I is active, its inhibition by rotenone (B1679576) also inhibits ascorbate synthesis, highlighting the functional link between these two processes. nih.gov
| Enzyme | Gene | Function | Subcellular Localization & Additional Roles |
|---|---|---|---|
| L-Galactono-1,4-Lactone Dehydrogenase | GLDH | Oxidizes L-galactono-1,4-lactone to L-ascorbate | Inner mitochondrial membrane; involved in the assembly of mitochondrial complex I. wikipedia.orgnih.govuni-hannover.de |
Genetic Regulation of the D-Mannose/L-Galactose Pathway
The D-mannose/L-galactose pathway is subject to intricate genetic regulation at both the transcriptional and post-transcriptional levels, ensuring that ascorbate production is finely tuned to the plant's developmental and environmental needs.
Transcriptional Control of Pathway Genes
The expression of genes encoding the enzymes of the D-mannose/L-galactose pathway is a key determinant of ascorbate levels in plant tissues. concytec.gob.pe Studies have shown a direct correlation between the transcript levels of these genes and the ascorbate content. concytec.gob.pe Environmental cues, particularly light, play a significant role in regulating the transcription of several pathway genes. oup.com Light exposure induces the expression of multiple genes in this pathway, with a notable effect on VTC2. oup.combiorxiv.org This light induction is thought to be a conserved mechanism across many plant species. oup.com
In addition to light, other factors such as the circadian clock and hormones like jasmonates can influence the transcription of pathway genes, including VTC2 and VTC5. nih.gov Furthermore, there is evidence for feedback inhibition at the transcriptional level, where high levels of L-ascorbate can suppress the expression of VTC2. nih.gov
In fungi, such as Saccharomyces cerevisiae, the regulation of galactose metabolism genes, while different in its specifics, also involves a well-defined transcriptional circuit. The GAL genes are controlled by the interplay of the activator Gal4p and the repressor Gal80p, which respond to the presence of galactose. nih.gov
Post-transcriptional Regulation
Post-transcriptional regulation adds another layer of control to the D-mannose/L-galactose pathway. A significant mechanism of post-transcriptional repression involves a conserved upstream open reading frame (uORF) located in the 5'-untranslated region (5'-UTR) of the GGP (VTC2) gene. oup.comnih.gov This uORF is believed to mediate translational repression, particularly in response to high levels of ascorbate. oup.com Experimental removal of this uORF through mutation or genome editing has been shown to enhance the translation of VTC2 and consequently increase the ascorbate pool size in several plant species. oup.com
Alternative splicing has also been identified as a potential post-transcriptional regulatory mechanism for some genes in the pathway, which could contribute to the control of ascorbate biosynthesis. nih.gov
Role of Specific Genes (e.g., VTC2, VTC5, GGP) in Ascorbate Accumulation
The gene VTC2, and its paralog VTC5, encode the enzyme GDP-L-galactose phosphorylase (GGP), which catalyzes the first committed and rate-limiting step in the ascorbate biosynthesis pathway. oup.comnih.govnih.govfrontiersin.org The conversion of GDP-L-galactose to this compound-1-phosphate is a critical control point. oup.comnih.gov
VTC2 is considered the major isoform, and its expression levels are generally higher than those of VTC5. oup.com This is reflected in the phenotypes of their respective mutants; vtc2 mutants exhibit a more significant reduction in ascorbate levels (around 20-30% of wild-type) compared to vtc5 mutants. frontiersin.orgoup.com The double mutant, vtc2 vtc5, is seedling-lethal unless supplemented with this compound, underscoring the essential role of this pathway. oup.comfrontiersin.org
Numerous studies have demonstrated that the overexpression of VTC2 consistently leads to increased ascorbate accumulation in various plant species. oup.comnih.gov This reinforces the idea that GGP is the primary enzyme controlling the flux through the ascorbate biosynthesis pathway. nih.gov The regulation of VTC2 expression and VTC2 protein accumulation is crucial in determining the plant's capacity for ascorbate synthesis, especially in response to environmental stimuli like light. oup.comoup.com For instance, under high light conditions, the expression of VTC2 and VTC5 increases, leading to a significant rise in GGP activity and ascorbate levels. nih.gov Recent research has also identified a post-translational regulatory mechanism involving the PAS/LOV protein (PLP), a blue-light receptor, which interacts with VTC2 and VTC5 in the dark, with this interaction being disrupted by blue light. oup.comnih.gov
| Gene | Encoded Enzyme | Regulatory Role | Impact on Ascorbate Accumulation |
|---|---|---|---|
| VTC2 | GDP-L-galactose phosphorylase (GGP) - Major isoform | Catalyzes the rate-limiting step; regulated by light and feedback inhibition. oup.comnih.gov | Mutants have significantly reduced ascorbate; overexpression increases ascorbate levels. frontiersin.orgnih.gov |
| VTC5 | GDP-L-galactose phosphorylase (GGP) - Minor isoform | Contributes to GGP activity. oup.com | Mutants have a milder reduction in ascorbate compared to vtc2 mutants. oup.com |
| GGP | GDP-L-galactose phosphorylase | The collective activity of VTC2 and VTC5. | Considered the main control point of the ascorbate biosynthesis pathway. nih.gov |
Alternative this compound Biosynthesis Pathways
While the Smirnoff-Wheeler pathway is the primary route for this compound synthesis in plants, alternative metabolic pathways exist in other organisms, such as microorganisms, for the utilization of this compound.
A novel metabolic pathway for the utilization of this compound has been discovered in Bacteroides vulgatus, a common bacterium found in the human gut microbiota. This pathway consists of three previously uncharacterized enzymes that convert this compound into D-tagaturonate, which can then enter central metabolism.
The pathway in B. vulgatus involves a sequence of oxidation, hydrolysis, and further oxidation reactions catalyzed by three distinct enzymes.
This compound dehydrogenase (Bvu0219): This enzyme initiates the pathway by oxidizing this compound to L-galactono-1,5-lactone, using NADP+ as the oxidant. This initial product is kinetically favored but chemically unstable.
L-galactono-1,5-lactonase (Bvu0220): The unstable L-galactono-1,5-lactone rapidly and non-enzymatically isomerizes to the more thermodynamically stable L-galactono-1,4-lactone. The enzyme Bvu0220 can hydrolyze both lactone forms to L-galactonate, but it is significantly more efficient with the kinetic product, hydrolyzing L-galactono-1,5-lactone an estimated 300 times faster than the 1,4-lactone.
L-galactonate dehydrogenase (Bvu0222): In the final step, this enzyme oxidizes L-galactonate to produce D-tagaturonate.
The kinetic parameters for these key enzymes have been determined, highlighting the efficiency of this novel pathway.
| Enzyme | Substrate | Product | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| This compound dehydrogenase | This compound | L-galactono-1,5-lactone | 21 | 105 | 2.0 x 10⁵ |
| L-galactonate dehydrogenase | L-Galactonate | D-Tagaturonate | 0.6 | 35 | 1.7 x 10⁴ |
| L-galactonate dehydrogenase | D-Tagaturonate (reverse) | L-Galactonate | 90 | 560 | 1.6 x 10⁵ |
The final product of this unique pathway in B. vulgatus is D-tagaturonate. This compound is subsequently metabolized further, entering the degradation pathway for D-glucuronate and D-galacturonate, where it is converted to pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. These products can then be utilized in central metabolic pathways like glycolysis for energy production.
The enzymatic interconversion of hexoses is a common biochemical strategy. While direct, widespread pathways for the interconversion of this compound to other L-hexoses are not extensively characterized, specific enzymes have been shown to catalyze related reactions, suggesting potential routes.
For instance, the enzyme galactose oxidase can be used for the stereospecific synthesis of L-sugars from polyols. Immobilized galactose oxidase has been demonstrated to convert galactitol (dulcitol) into this compound. This represents a method of generating this compound from a related sugar alcohol rather than a direct interconversion with another hexose.
Additionally, some enzymes exhibit broad substrate specificity that allows for the conversion of galactose into other rare sugars. Cellobiose 2-epimerase from Rhodothermus marinus has been shown to catalyze the conversion of D-galactose into the rare sugar D-talose. nih.gov This epimerization reaction, which inverts the stereochemistry at the C2 position, demonstrates a one-enzyme conversion from a galactose substrate to a different hexose. nih.gov As a minor side reaction, the same enzyme also catalyzes the isomerization of D-galactose to D-tagatose. nih.gov While these examples involve D-galactose, they illustrate the enzymatic potential for epimerization and isomerization reactions that could theoretically be applied to this compound to form other L-hexoses like L-talose or L-tagatose, pending the discovery of enzymes with the appropriate stereospecificity.
This compound Metabolism in Microorganisms (e.g., Bacteroides vulgatus)
Synthetic and Biotechnological Approaches to this compound Production
The rarity of this compound in nature necessitates its production through synthetic and biotechnological methods for various research and industrial applications. These approaches range from traditional chemical synthesis to modern enzymatic and metabolic engineering strategies.
Chemical Synthesis from D-Galactose
The most common precursor for the chemical synthesis of this compound is its readily available enantiomer, D-galactose. The primary strategy involves an inversion of the stereochemistry of the D-galactose molecule. This is often achieved through a "head-to-tail" inversion, which switches the functional groups at the C1 and C5 positions. rhhz.netresearchgate.net
One efficient method involves a six-step process that starts with D-galactose and does not require any chromatographic purification. tandfonline.comtandfonline.com This approach leverages the inherent symmetric configuration of the D-galactose backbone. tandfonline.com The general steps involve the selective protection of the primary hydroxyl group at the C6 position, followed by the reduction of the anomeric carbon (C1). After protecting the remaining hydroxyl groups, the C6 protecting group is selectively removed, and the exposed hydroxyl group is oxidized to form the new anomeric aldehyde of this compound. tandfonline.com
Key steps in a typical chemical synthesis of this compound from D-galactose: tandfonline.com
Selective Protection: The C6 hydroxyl group of D-galactose is protected, for instance, by using a trityl group.
Reduction: The aldehyde group at the C1 position is reduced to a primary alcohol, forming a galactitol derivative.
Per-acetylation: The remaining free hydroxyl groups (C1 to C5) are protected, often with acetyl groups.
Selective Deprotection: The protecting group at the C6 position is selectively removed.
Oxidation: The newly freed C6 hydroxyl group is oxidized to form an aldehyde, creating the anomeric center of this compound.
Deprotection: The remaining protecting groups are removed to yield this compound.
This strategic manipulation of protecting groups allows for the specific chemical transformations required to invert the molecule's configuration from D to L. tandfonline.com Other published methods also utilize similar strategies of reducing the C1 aldehyde and oxidizing the C6 alcohol to achieve the desired transformation. rhhz.net
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Protection of C6-OH | Trityl chloride, Pyridine | 6-O-trityl-D-galactose |
| 2 | Reduction of C1-CHO | Sodium borohydride | 6-O-trityl-D-galactitol |
| 3 | Acetylation of C1-C5 OH groups | Acetic anhydride, Pyridine | 1,2,3,4,5-penta-O-acetyl-6-O-trityl-D-galactitol |
| 4 | Selective deprotection of C6 | Sodium iodide, Trimethylsilyl chloride | 1,2,3,4,5-penta-O-acetyl-D-galactitol |
| 5 | Oxidation of C6-OH | Dess-Martin periodinane | Penta-O-acetyl-L-galactose |
| 6 | Deprotection of acetyl groups | Sodium methoxide (B1231860) in methanol | This compound |
Enzymatic Conversion Strategies
Enzymatic methods offer a highly specific and often more environmentally friendly alternative to chemical synthesis. These strategies utilize enzymes to catalyze specific reactions for the production of L-sugars.
One notable approach employs the enzyme galactose oxidase (EC 1.1.3.9) to produce this compound. This enzyme stereospecifically oxidizes the C6 hydroxyl group of galactitol (dulcitol) to yield this compound. For practical applications, the enzyme can be immobilized on a solid support, such as modified crab-shell particles. This immobilization allows the enzyme to be used repeatedly in a reactor, which reduces costs and simplifies the separation of the enzyme from the final product. While conversion yields may be lower than some chemical routes, the enzymatic method avoids the need for complex protection-deprotection steps and the use of harsh reagents.
| Enzyme | Substrate | Product | Key Advantages |
|---|---|---|---|
| Galactose Oxidase (immobilized) | Galactitol (Dulcitol) | This compound | High stereospecificity, Reusability of enzyme, Milder reaction conditions, Simplified product purification |
Metabolic Engineering for this compound Biosynthesis
Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. For this compound, this approach leverages the understanding of its natural biosynthetic routes, such as the this compound pathway involved in Vitamin C (L-ascorbic acid) synthesis in plants. frontiersin.orgresearchgate.net
In plants, this compound is synthesized from GDP-D-mannose via the action of two key enzymes: GDP-D-mannose 3',5'-epimerase (GME) and GDP-L-galactose phosphorylase/guanyltransferase (GGP). researchgate.netfrontiersin.org GME catalyzes the conversion of GDP-D-mannose to GDP-L-galactose, and GGP (also known as VTC2) subsequently converts GDP-L-galactose to this compound-1-phosphate. frontiersin.orgnih.gov
Metabolic engineering strategies can involve the overexpression of these rate-limiting enzymes in microbial or cell culture systems to create cellular factories for this compound. For example, engineering Chinese Hamster Ovary (CHO) cells by overexpressing key enzymes in galactose metabolism, such as galactokinase (Galk1), has been shown to improve the cells' capacity to utilize galactose. nih.govresearchgate.net While this specific work aimed to reduce lactate (B86563) synthesis, it demonstrates the principle of manipulating galactose pathways. nih.govresearchgate.net Similarly, Escherichia coli has been engineered to produce hyaluronic acid, a polymer containing UDP-glucuronic acid, which is derived from the galactose-utilizing Leloir pathway. researchgate.net These examples showcase the potential for redirecting and enhancing precursor pathways to produce this compound by introducing and overexpressing the necessary biosynthetic genes from plants or other sources.
| Enzyme | Abbreviation | Function in this compound Biosynthesis | Potential Engineering Strategy |
|---|---|---|---|
| GDP-D-mannose 3',5'-epimerase | GME | Converts GDP-D-mannose to GDP-L-galactose | Overexpression in a host organism (e.g., yeast, E. coli) to produce the direct precursor to this compound-1-P |
| GDP-L-galactose phosphorylase / guanylyltransferase | GGP / VTC2 | Converts GDP-L-galactose to this compound-1-phosphate | Co-expression with GME to establish the core pathway for this compound-1-P synthesis |
| This compound-1-phosphate phosphatase | GPP | Dephosphorylates this compound-1-phosphate to this compound | Expression alongside GME and GGP to complete the biosynthesis of free this compound |
Biological Functions and Roles of L Galactose
L-Galactose as a Precursor for L-Ascorbic Acid (Vitamin C) Synthesis
This compound is a key intermediate in the primary pathway for L-ascorbic acid (AsA), or Vitamin C, biosynthesis in plants, known as the Smirnoff-Wheeler pathway. mdpi.comfrontiersin.orgoup.com This pathway converts hexose (B10828440) phosphates into AsA through a series of enzymatic steps. mdpi.comfrontiersin.org this compound is generated from GDP-D-mannose via the action of GDP-D-mannose 3,5-epimerase (GME). frontiersin.orgnih.govnih.gov Subsequently, this compound is oxidized to L-galactono-1,4-lactone by this compound dehydrogenase (L-GalDH), a step that is believed to occur in the cytosol. oup.comnih.gov The final step of AsA biosynthesis involves the oxidation of L-galactono-1,4-lactone by L-galactono-1,4-lactone dehydrogenase (GLDH), an enzyme located in the inner mitochondrial membrane. mdpi.comoup.commaxapress.com This integration of the final step with mitochondrial electron transport suggests a link between AsA biosynthesis and cellular energy metabolism. oup.comnih.gov
The GDP-L-galactose phosphorylase (GGP), also known as VTC2 and VTC5 in Arabidopsis, is considered a key regulatory enzyme in this pathway, catalyzing the conversion of GDP-L-galactose to this compound 1-phosphate. oup.comfrontiersin.orgresearchgate.netmdpi.combiotechrep.ir Overexpression of the GGP gene has been shown to significantly increase ascorbate (B8700270) concentrations in plant tissues. frontiersin.orgbiotechrep.ir
Importance in Plant Physiology and Development
L-Ascorbic acid, synthesized from this compound, is a vital molecule for plant growth and development. nih.govmaxapress.comresearchgate.net It functions as a major redox buffer and a crucial antioxidant, protecting plant cells from oxidative damage caused by metabolic processes and environmental stresses. mdpi.comnih.govmaxapress.comresearchgate.net AsA is also a cofactor for numerous enzymes involved in essential plant processes, including photosynthesis, hormone biosynthesis, and the regeneration of other antioxidants. nih.govmaxapress.com It plays a role in regulating cell division and elongation and is involved in signal transduction pathways. nih.gov Mutants with reduced AsA levels due to defects in the this compound pathway often exhibit growth defects, which can sometimes be restored by external ascorbate supplementation. oup.comnih.govoup.com
Response to Abiotic and Biotic Stress
Ascorbate's role as a primary antioxidant is particularly important in helping plants cope with abiotic stresses such as drought, salinity, and extreme temperatures, which lead to the overproduction of reactive oxygen species (ROS). mdpi.commaxapress.comresearchgate.net By scavenging ROS directly or participating in the ascorbate-glutathione cycle, AsA helps mitigate oxidative stress and prevent cellular damage. mdpi.commaxapress.com Engineering crops with enhanced ascorbate concentrations through manipulation of the this compound pathway holds potential for improving broad abiotic stress tolerance. mdpi.commaxapress.comfrontiersin.org Studies have investigated the link between this compound-mediated AsA synthesis and stress tolerance, although the relationship can be complex and dependent on the specific stress and plant species. frontiersin.org
Influence on Iron Bioavailability in Crops
Increasing ascorbate levels in crops through pathways involving this compound has the potential to improve human health by promoting iron absorption in the gut. frontiersin.orgresearchgate.net Research has explored the effect of overexpressing GDP-L-galactose phosphorylase (GGP) in rice and found that ascorbate concentrations were positively correlated with ferritin concentrations in Caco-2 cells exposed to digests of the rice, indicating improved iron bioavailability. frontiersin.orgresearchgate.net This suggests a direct link between the this compound pathway, ascorbate production in crops, and the nutritional quality related to iron absorption.
This compound in Plant Cell Wall Components
Beyond its role in Vitamin C synthesis, this compound is also a component of plant cell walls, specifically incorporated into the pectic polysaccharide Rhamnogalacturonan II (RG-II). frontiersin.orgwikipedia.org
Incorporation into Rhamnogalacturonan II (RG-II)
Rhamnogalacturonan II is a structurally complex pectic polysaccharide found in the primary cell walls of vascular plants. frontiersin.orgwikipedia.org It is composed of various glycosyl residues, including this compound, linked together by distinct glycosidic linkages. wikipedia.org this compound is specifically located as a terminal residue on side chain A of RG-II. nih.gov Studies involving the silencing of genes like GDP-D-mannose 3,5-epimerase (GME), which is involved in GDP-L-galactose formation, have shown a reduction in the amount of this compound incorporated into RG-II. nih.govresearchgate.netinra.fr Similarly, suppression of a GDP-sugar transporter (GONST3/GGLT1) has been shown to reduce the this compound content in side-chain A of RG-II. osti.govnih.gov Biochemical and mass spectrometry assays have demonstrated that a putative glycosyltransferase called Cdi catalyzes the transfer of GDP-L-galactose to the terminus of side chain A on RG-II. nih.gov
Role in Borate (B1201080) Cross-linking of RG-II
A critical function of RG-II in the plant cell wall is its ability to form a borate cross-linked dimer. frontiersin.orgwikipedia.orgosti.govnih.goved.ac.uk This dimerization is essential for the structural integrity and assembly of a functional cell wall and for normal plant growth and development. frontiersin.org The borate diester cross-link forms between two apiosyl residues, which are components of side chain A of two separate RG-II molecules. frontiersin.orgwikipedia.orged.ac.uk While the borate links the apiose residues, the presence and proper incorporation of this compound in side chain A appear to be important for efficient RG-II dimerization and the stability of the borate cross-link. osti.govnih.gov Silencing of genes affecting this compound incorporation into RG-II has been shown to result in decreased borate cross-linking of RG-II and reduced seedling growth. nih.govfrontiersin.orgosti.govnih.gov Supplementation with boric acid can sometimes restore RG-II cross-linking and plant growth in such mutants. nih.govfrontiersin.orgosti.govnih.gov This highlights the indirect but important role of this compound, as a component of RG-II side chain A, in facilitating the crucial borate cross-linking that provides structural support to the plant cell wall.
Presence in Xyloglucans
Xyloglucan (B1166014) is a major hemicellulosic polysaccharide found in the primary cell walls of higher plants, contributing to cell wall strength and flexibility through hydrogen bonding with cellulose (B213188) microfibrils. rsc.org Xyloglucans are composed of a β-(1,4)-D-glucan backbone substituted with α-D-xylopyranosyl residues at O-6. rsc.org These xylose residues can be further extended with other sugar residues, including galactose and fucose. rsc.org
While D-galactose is commonly found in xyloglucan side chains, this compound is also present in the xyloglucans of certain plant species. nih.govmdpi.com For instance, this compound-containing oligosaccharide subunits have been identified in the xyloglucans of jojoba seeds (Simmondsia chinensis). mdpi.com In Arabidopsis, galactose substitution at the O-2 position of one or more xylose residues is a common feature across plant species, suggesting its importance for structural or functional roles in the cell wall. rsc.org
Substitution of L-Fucose by this compound in Cell Walls (e.g., Arabidopsis mur1 mutant)
In Arabidopsis thaliana, the murus1 (mur1) mutant is deficient in the synthesis of GDP-L-fucose, a precursor for L-fucose. pnas.orgpnas.org This deficiency leads to a significant reduction in L-fucose levels in the cell walls of the aerial parts of the plant. pnas.org Interestingly, in the mur1 mutant, this compound, which is structurally similar to L-fucose, partially replaces the missing L-fucose residues in several cell wall polysaccharides, including xyloglucan and the pectic polysaccharide rhamnogalacturonan II (RG-II). pnas.orgresearchgate.netnih.gov
Specifically, in mur1 xyloglucan, approximately one-third of the missing L-fucose residues are replaced by this compound. pnas.org In mur1 RG-II, a non-reducing terminal 2-O-methyl L-galactosyl residue and a 3,4-linked L-galactosyl residue replace the corresponding L-fucosyl residues found in wild-type RG-II. nih.gov This substitution of L-fucose by this compound in mur1 plants has been shown to affect the structure and function of these polysaccharides. nih.govplos.org For example, the altered structure of RG-II in mur1 inhibits its dimerization, which is important for cell wall integrity. nih.govplos.org Despite these structural changes, the replacement of L-fucose by this compound in xyloglucan-derived oligosaccharides in mur1 does not appear to abolish their biological activity. researchgate.net However, the galactose-depleted xyloglucan in mur3 mutants (affecting a galactosyltransferase, not directly this compound incorporation instead of fucose) is dysfunctional and leads to dwarfism in Arabidopsis. nih.govresearchgate.net
This compound in Algal Cell Wall Polysaccharides (e.g., Agars)
This compound is a significant constituent of the cell wall polysaccharides found in red algae (Rhodophyta). annualreviews.org These polysaccharides, known as phycocolloids, are often sulfated galactans and form a major component of the algal cell wall matrix. uq.edu.au The two main classes of these galactans are agars and carrageenans. uq.edu.au
In agars, the polysaccharide backbone is typically composed of alternating β-1,3-linked D-galactose residues and α-1,4-linked this compound residues. annualreviews.orguq.edu.auresearchgate.net A common repeating unit in agars is agarobiose, which consists of D-galactose linked to 3,6-anhydro-L-galactose. researchgate.net Another frequent modification is the sulfation at the O6 position of the this compound residues, resulting in α-L-galactose-6-sulfate. researchgate.net This sulfated form is abundant in porphyran, an agar (B569324) extracted from Porphyra species. researchgate.net The biosynthesis of agar involves UDP-D-galactose and GDP-L-galactose as precursors, indicating different biosynthetic pathways for the D- and this compound units. frontiersin.org
Role in Glycosylation and Glycoconjugate Formation
This compound, particularly in its activated form, GDP-L-galactose, plays a role in glycosylation, the process by which carbohydrates are attached to proteins or lipids to form glycoconjugates. nih.govresearchgate.netmdpi.com
Connection to Cell Wall Polysaccharide and Protein Glycosylation
GDP-L-galactose serves as a substrate for the synthesis of certain cell wall polysaccharides. nih.govnih.gov As discussed, this compound is incorporated into xyloglucans in some species and replaces L-fucose in certain polysaccharides in Arabidopsis mur1 mutants. pnas.orgpnas.orgnih.gov The transport of GDP-L-galactose to the Golgi apparatus is necessary for the L-galactosylation of RG-II, which is essential for its proper function and plant viability. nih.gov
Beyond cell wall polysaccharides, GDP-L-galactose is also utilized in protein glycosylation in plants. nih.govpnas.org While N-linked glycosylation in plants shares initial steps with other eukaryotes, the late maturation steps in the Golgi differ. oup.com O-glycosylation, where sugars are attached to serine or threonine residues, also occurs in plants, with single galactose residues or arabinogalactans attached to hydroxyproline (B1673980) residues of cell wall proteins. oup.com GDP-D-mannose and GDP-L-galactose are involved in protein glycosylation, linking the ascorbate biosynthesis pathway (Smirnoff-Wheeler pathway) with cell wall biosynthesis and protein glycosylation. nih.gov
Implications in General Glycosylation Pathways
In plants, this compound is a key intermediate in the Smirnoff-Wheeler pathway, the primary route for the biosynthesis of L-ascorbic acid (vitamin C). nih.govpnas.orgfrontiersin.org GDP-D-mannose is converted to GDP-L-galactose by GDP-D-mannose epimerase. nih.govfrontiersin.org GDP-L-galactose is then converted to this compound 1-phosphate by GDP-L-galactose phosphorylase, a step considered a main control point of the pathway. nih.gov this compound is subsequently oxidized to L-galactono-1,4-lactone, which is finally converted to L-ascorbic acid. nih.govpnas.org
This pathway highlights the central position of this compound metabolism, connecting vitamin C synthesis with the provision of activated sugars (GDP-L-galactose) for the biosynthesis of cell wall carbohydrates and protein glycosylation. nih.govfrontiersin.org While the search results primarily focused on plant and algal systems regarding this compound's role in glycosylation, it's worth noting that in human systems, D-galactose is a crucial component in various glycosylation pathways, including N-linked and O-linked glycosylation, and is essential for the formation of numerous glycoconjugates with diverse biological functions. researchgate.netru.nl Defects in galactose metabolism and galactosylation are linked to various human diseases. ru.nlplos.orgnih.gov However, the specific roles of this compound in general glycosylation pathways in human or other mammalian systems were not detailed in the provided search results, which focused on plant and algal contexts as per the outline.
Regulatory Mechanisms and Control of L Galactose Metabolism
Enzyme Regulation and Kinetic Studies
The activity of enzymes involved in the L-galactose pathway is subject to sophisticated regulation, including feedback mechanisms and specific kinetic properties.
Feedback Regulation in Ascorbate (B8700270) Biosynthesis
While GGP is a major regulatory node, studies on this compound dehydrogenase (L-GalDH), which catalyzes the oxidation of this compound to L-galactono-1,4-lactone, suggest that its activity is largely unaffected by high concentrations of ascorbic acid, indicating a potential absence of direct feedback inhibition by the end-product at this step. mpg.demetabolomicsworkbench.org However, some earlier reports hinted at possible inhibition. One study specifically noted competitive inhibition of spinach L-GalDH by Ascorbate with a reported Ki value of 133.2 ± 7.2 µM.
Specificity and Affinity of this compound-Utilizing Enzymes
Enzymes within the this compound pathway exhibit specificity for their substrates. This compound dehydrogenase (L-GalDH) demonstrates high affinity and selectivity for this compound as its substrate. mpg.de Kinetic studies have determined the Michaelis constant (Km) for L-GalDH from various plant species, with values typically ranging from 0.08 to 0.43 mM. mpg.de This indicates a relatively high affinity of the enzyme for this compound. L-GalDH also shows a distinct preference for NAD+ as a cofactor over NADP+. mpg.de
Detailed kinetic parameters have been reported for L-GalDH from specific sources, such as camu camu (Myrciaria dubia). For camu camu L-GalDH, the Km for this compound was found to be 0.21 mM, with a catalytic turnover number (kcat) of 4.26 s⁻¹ and a catalytic efficiency (kcat/Km) of 20.67 mM⁻¹s⁻¹. These parameters provide quantitative insights into the enzyme's catalytic performance with this compound.
Structural Characterization of Key Enzymes (e.g., this compound Dehydrogenase)
Structural studies provide valuable insights into the catalytic mechanisms and regulation of enzymes in the this compound pathway. The crystal structure of this compound dehydrogenase from Spinacia oleracea (spinach), SoGDH, has been characterized, providing the first detailed structural information for this enzyme. mpg.demetabolomicsworkbench.org
The structure of SoGDH reveals a dominant (β/α)₈ barrel fold, a structural motif commonly found in enzymes belonging to the aldehyde-keto reductase (AKR) superfamily. mpg.demetabolomicsworkbench.org L-GalDH typically functions as a monomer in solution. metabolomicsworkbench.org The structure bound to the cofactor NAD+ elucidates the basis for the enzyme's preference for NAD+ over NADP+. mpg.demetabolomicsworkbench.org A conserved catalytic tetrad, composed of specific amino acid residues (Asp, Lys, Tyr, and His), is present in L-GalDH and is involved in the enzyme's oxidation-reduction mechanism. mpg.de Substitutions at residues located at the C-terminal end of the β/α)₈ barrel may play a role in determining the enzyme's substrate specificity.
Gene Expression and Transcriptional Regulation
The regulation of this compound metabolism also occurs at the level of gene expression, controlling the abundance of the enzymes in the pathway.
Light-Mediated Regulation of Pathway Genes
Light is a significant environmental factor that influences ascorbate levels in plants, and the expression of genes encoding enzymes in the this compound pathway is responsive to light. mpg.desigmaaldrich.com Many of these genes contain light-responsive promoter motifs, which contribute to their induction by light. sigmaaldrich.com
The expression of VTC2, a gene encoding GDP-L-galactose phosphorylase (GGP), is particularly sensitive to light and is considered a key component of light-mediated regulation of ascorbate biosynthesis. VTC2 expression is regulated by signals originating from the photosynthetic electron transport system. Both VTC2 and its paralog VTC5 exhibit expression patterns that peak at the beginning of the light cycle, indicating control by the circadian clock. This light-dependent regulation of gene expression contributes to the observed increase in ascorbate content in plants exposed to light. mpg.de
Differential Gene Expression in Plant Tissues and Developmental Stages
The expression of genes involved in the this compound pathway varies depending on the specific plant tissue and the developmental stage. mpg.desigmaaldrich.com These differential expression patterns contribute to the regulation of ascorbate accumulation in different parts of the plant and at different times during development.
Studies in soybean (Glycine max) have shown that genes associated with the D-mannose/L-galactose pathway are generally expressed ubiquitously across different tissues. However, the specific expression patterns of these genes can vary significantly with developmental stages and in response to environmental stress conditions. In many cases, the levels of gene expression for pathway enzymes correlate directly with the ascorbate content in the tissues or organs. sigmaaldrich.com
Interestingly, in ripening tomato fruits, the mRNA expression of genes in the D-mannose/L-galactose pathway has been observed to be down-regulated, suggesting a potential negative correlation with the increasing ascorbate levels during ripening in this specific context. This highlights the complexity of regulatory mechanisms that can be tissue- and developmental stage-specific.
Here is a summary of kinetic parameters for this compound Dehydrogenase from selected species:
| Species | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Cofactor Preference | Citation |
| Camu camu | This compound | 0.21 | 4.26 | 20.67 | NAD⁺ > NADP⁺ | |
| Spinach | This compound | 0.128 | - | - | NAD⁺ > NADP⁺ | metabolomicsworkbench.org |
| Various Plants | This compound | 0.08 - 0.43 | - | - | NAD⁺ > NADP⁺ | mpg.de |
Identification of Regulatory Genes and Transcription Factors
The regulation of this compound metabolism involves specific genes and transcription factors that respond to the presence of this compound or other metabolic signals. Studies in different organisms have revealed diverse regulatory strategies.
In the yeast Saccharomyces cerevisiae, the genes responsible for galactose metabolism, including GAL1, GAL7, and GAL10, are tightly regulated by a network of specific regulatory genes: GAL3, GAL4, and GAL80. GAL4 acts as a transcriptional activator, promoting the expression of GAL genes. eragene.comwikipedia.org Conversely, GAL80 functions as a repressor by binding to the transcriptional activation domain of GAL4. eragene.com The presence of galactose leads to the involvement of GAL3, which helps to relieve the repression exerted by GAL80, thereby activating GAL gene expression. wikipedia.org
In contrast, the regulatory mechanisms governing galactose metabolism in other yeast species can differ significantly. In Candida albicans, for instance, the regulation of GAL genes involves transcription factors such as Cph1p, a homolog of S. cerevisiae Ste12p, and also CaRtg1/CaRtg3 and CaRep1/CaCga1. eragene.comnih.gov This indicates a divergence in transcriptional control networks despite the conservation of the metabolic pathway enzymes.
Candida intermedia presents a unique regulatory system for galactose and lactose (B1674315) metabolism, involving a specialized "GALLAC" gene cluster. nih.govmpg.de This cluster contains the transcriptional activator gene LAC9, along with duplicated copies of GAL1 and GAL10. The regulatory network in C. intermedia, governed by Lac9 and Gal1 from this cluster, demonstrates notable differences compared to the regulons found in Saccharomyces cerevisiae, Kluyveromyces lactis, and Candida albicans. nih.govmpg.de
In plants, the this compound pathway is a primary route for L-ascorbate biosynthesis. The expression of genes encoding enzymes in this pathway is subject to transcriptional regulation. GDP-L-galactose phosphorylase (GGP), a key enzyme in this pathway, is transcriptionally regulated by various factors. For example, in kiwifruit, the basic leucine (B10760876) zipper (bZIP) transcription factor AcePosF21 and the R2R3-MYB transcription factor AceMYB102 have been identified as regulators of AceGGP3 expression in response to cold stress. wikipedia.org Light and the circadian clock also play a significant role in controlling the transcription of VTC2 (GGP1), a gene encoding GGP in Arabidopsis thaliana. wikipedia.org Research also suggests the involvement of MADS-box genes and other transcription factors in regulating ascorbate biosynthesis genes within plant systems. wikipedia.org
Metabolic Control Analysis of this compound Pathways
Metabolic Control Analysis (MCA) provides a quantitative framework to understand how the enzymes and reactions within a metabolic pathway contribute to the control of pathway flux and intermediate concentrations. In the context of this compound metabolism, particularly the this compound pathway for ascorbate biosynthesis in plants, MCA studies have identified key control points.
Studies utilizing metabolic control analysis have demonstrated that manipulating the activity of other enzymes in the this compound pathway typically has a less pronounced effect on ascorbate concentration compared to alterations in GGP activity. fishersci.cafishersci.fi Kinetic models incorporating the known characteristics of the pathway enzymes have been employed in MCA to calculate control coefficients for flux and metabolite concentrations, further supporting the central regulatory role of GGP. fishersci.fi
Research Methodologies and Analytical Approaches for L Galactose
Biochemical Assays for Enzyme Activity
Biochemical assays are fundamental for measuring the catalytic activity of enzymes involved in L-galactose metabolism, such as those in the this compound pathway of ascorbate (B8700270) biosynthesis. These assays typically involve incubating the enzyme with its specific substrate and measuring the rate of product formation or substrate consumption.
Enzyme assays have been crucial in characterizing the enzymes of the this compound pathway. For instance, studies have determined the substrate specificity and kinetic parameters (like Km and Vmax) of enzymes such as this compound dehydrogenase and this compound-1-phosphate phosphatase. pnas.orgpnas.org These assays helped confirm the function of newly identified genes, such as the GDP-L-galactose-D-mannose-1-phosphate guanyltransferase (VTC2), by demonstrating the expected enzymatic activity of the expressed protein. pnas.org
Data from enzyme assays can be presented in tables, illustrating the activity levels under different conditions or with various substrates.
| Enzyme | Substrate Tested | Relative Activity |
| This compound dehydrogenase | This compound | 100% |
| L-gulose | ~8% | |
| D-mannose, D-galactose | Not reactive | |
| This compound-1-phosphate phosphatase | This compound-1-phosphate | High |
| Myo-inositol-1-P | Significant | |
| Other phosphorylated compounds | Not significant |
Genetic and Genomic Approaches
Genetic and genomic approaches are essential for understanding the genes encoding enzymes in this compound-related pathways and how their expression is regulated.
Mutant Analysis and Complementation Studies
Analyzing mutants with altered this compound metabolism or downstream products (like ascorbate) has been a powerful tool. Mutants with reduced ascorbate levels, such as the vtc2 mutant in Arabidopsis thaliana, have been instrumental in identifying key genes in the this compound pathway. nih.govpnas.org By mapping the mutated gene in these lines, researchers can pinpoint genes responsible for specific steps in the pathway. nih.govpnas.org
Complementation studies involve introducing a functional copy of the suspected gene into a mutant background. If the introduction of the gene restores the wild-type phenotype (e.g., normal ascorbate levels), it confirms that the identified gene is responsible for the observed mutation and its associated function. nih.gov This approach was used to confirm that the VTC2 gene encodes the missing this compound guanyltransferase activity. nih.govpnas.orgnih.gov
Transcriptome Sequencing (RNA-seq) and Gene Co-expression Network Analysis
RNA sequencing (RNA-seq) provides a global view of gene expression at a specific time or under particular conditions. By analyzing the transcriptome of plants or other organisms with varying levels of this compound or ascorbate, researchers can identify genes that are differentially expressed and potentially involved in this compound metabolism. researchgate.netmdpi.comfrontiersin.orgnih.govmdpi.comfrontiersin.org
Gene co-expression network analysis (WGCNA) builds upon RNA-seq data to identify modules of genes with similar expression patterns. nih.govbiorxiv.org Genes within the same module are often functionally related. By correlating gene modules with this compound levels or related metabolites, researchers can identify candidate genes and regulatory networks involved in this compound biosynthesis and utilization. nih.govresearchgate.netresearchgate.net Studies using RNA-seq and WGCNA have identified key genes in the this compound pathway, such as GGP, GME, and GalLDH, whose expression levels correlate with ascorbate content. researchgate.netfrontiersin.orgnih.gov
An example of findings from RNA-seq and co-expression analysis in Capsicum annuum (pepper) identified 8272 differentially expressed genes and two co-expressed modules strongly correlated with ascorbate content. nih.gov The GDP-L-galactose phosphorylase (GGP) gene was found to be related to ascorbate content, and its silencing led to a reduction in ascorbate. nih.govnih.gov
Genome-Wide Bioinformatic Analysis
Genome-wide bioinformatic analysis involves using computational tools to analyze entire genomes to identify genes related to this compound metabolism. This can include searching for homologous genes based on known enzyme sequences, identifying gene families, analyzing gene structure, and predicting protein localization and function. pnas.orgresearchgate.netnih.gov
Bioinformatic analysis has been used to identify genes encoding enzymes in the this compound pathway across different species. mdpi.comresearchgate.netnih.gov For instance, a genome-wide analysis in melon identified a single rate-limiting enzyme gene for ascorbate synthesis, CmGGP1, and predicted its function in the chloroplast or nucleus. researchgate.netnih.gov Phylogenetic analysis of GGP proteins from various species has revealed conserved motifs and evolutionary relationships. researchgate.netnih.govmdpi.com
Targeted Gene Silencing and Overexpression
Targeted gene silencing (e.g., using RNA interference or CRISPR-Cas9) reduces the expression of specific genes, allowing researchers to assess their necessity for this compound metabolism or downstream processes. nih.gov If silencing a gene leads to a decrease in this compound or ascorbate levels, it suggests that the gene is involved in their biosynthesis. nih.gov
Conversely, gene overexpression involves increasing the expression of a specific gene. researchgate.netnih.govfrontiersin.orgpnas.orgeragene.complos.orgbiorxiv.org Overexpression studies have been used to investigate whether increasing the activity of a particular enzyme in the this compound pathway can enhance ascorbate production. Overexpression of the VTC2 gene (encoding GDP-L-galactose guanyltransferase) in tobacco resulted in a significant increase in ascorbate levels, indicating that this enzyme can be rate-limiting for ascorbate production. nih.govfrontiersin.orgpnas.orgplos.orgbiorxiv.org Similarly, overexpression of GGP in rice led to increased ascorbate content and enhanced stress tolerance. frontiersin.orgplos.org
Data on gene silencing and overexpression can be presented to show the change in metabolite levels compared to control groups.
| Gene Targeted | Method | Organism | Effect on Ascorbate Levels | Reference |
| GGP | Silencing | Pepper | Decreased | nih.govnih.gov |
| VTC2 (GGP) | Overexpression | Tobacco | Increased (>3-fold) | nih.govpnas.org |
| GGP | Overexpression | Rice | Increased (2.55-fold) | frontiersin.orgplos.org |
| GME | Overexpression | Rice | Increased | plos.org |
| GDH | Overexpression | Rice | Increased | plos.org |
Advanced Spectroscopic and Chromatographic Techniques
Spectroscopic and chromatographic techniques are vital for the identification, separation, and quantification of this compound and related metabolites.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to separate this compound from other sugars and molecules in complex biological samples. pnas.orgbritannica.com These techniques can be coupled with detectors, such as mass spectrometers, for identification and quantification. LC-MS has been used to confirm the identity of products in enzymatic reactions involving this compound. pnas.org
Spectroscopic techniques provide information about the structure and properties of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (1H NMR), can be used to determine the structural features of this compound and differentiate it from its enantiomer, D-galactose, or other sugars. britannica.comnih.gov Infrared (IR) spectroscopy can also provide structural information based on molecular vibrations. britannica.comacs.orgrsc.org Mass Spectrometry (MS), often coupled with chromatography (e.g., GC-MS, LC-MS), measures the mass-to-charge ratio of molecules, aiding in their identification and quantification. pnas.orgacs.orgrsc.org Advanced MS techniques like ion mobility spectrometry (IMS) can help differentiate sugar isomers. acs.orgrsc.org
Enzyme-coupled spectroscopic methods have been developed for the determination of this compound. For instance, an enzyme-coupled PMR-spectroscopic method can be used to determine the enantiomers of galactose. nih.gov
These advanced techniques enable detailed analysis of this compound pools, fluxes through metabolic pathways, and the structural characterization of intermediates and products.
Mass Spectrometry (e.g., MALDI-TOF MS) for Glycan Analysis
Mass Spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is a widely used technique for the analysis of glycans, which can contain this compound residues. MALDI-TOF MS allows for the rapid and sensitive analysis of singly charged larger biomolecules, making it suitable for profiling heterogeneous glycan mixtures found on glycoproteins. spectroscopyonline.comnih.govacs.org
Analyzing glycans by MALDI-TOF MS is often performed after permethylation, a chemical modification that improves ionization efficiency and thus sensitivity for MS detection by up to 20-fold. spectroscopyonline.com While MALDI-TOF MS is effective for detecting different molecular species within a pool of N-glycans and providing data on their relative abundance, complementary techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and MS^n fragmentation are often employed for further structural characterization and differentiation of isobaric glycans (glycans with the same mass but different structures or linkages). spectroscopyonline.com
For instance, MALDI-TOF MS has been used to analyze N-linked glycans isolated from antibodies produced by transgenic plants, revealing a mixture of high-mannose type and complex N-glycans. pnas.org The technique can also be coupled with enzyme sequencing to confirm proposed oligosaccharide structures. pnas.org
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a method of choice for the analysis and quantification of sugars, including galactose. nih.govwaters.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation and measurement of specific sugars within a mixture. waters.com
One challenge in sugar analysis by HPLC is the potential co-elution of compounds, such as galactose and glucose. waters.com However, advancements in HPLC methods, including the use of specific columns and detectors, have improved the separation and accurate quantification of these sugars. waters.com For example, a method using an XBridge BEH Amide XP Column and an ACQUITY QDa Detector has demonstrated successful separation of galactose and glucose, enabling accurate quantification in various food and animal feed samples. waters.com This method offers a clean chromatogram with minimal interference and a relatively fast analysis time. waters.com
HPLC with electrochemical detection (LCEC) has also been used for the determination of galactose in biological samples like human plasma. nih.gov This approach benefits from the specificity of electrochemical detection and the separation power of liquid chromatography, minimizing interference from endogenous substances. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of carbohydrates, providing detailed information about their composition, linkages, and conformation. unimo.itnih.gov Both ¹H and ¹³C NMR spectroscopy are routinely used in carbohydrate analysis. nih.govplos.org
NMR allows for the identification of different sugar residues and their anomeric configurations (alpha or beta), as well as the determination of glycosidic linkages between monosaccharide units. unimo.itnih.gov Two-dimensional NMR experiments, such as COSY, TOCSY, NOESY, HSQC, and HMBC, are particularly valuable for assigning signals and establishing connectivities within complex carbohydrate structures. nih.gov
NMR spectroscopy has been employed to confirm the presence of this compound moieties in natural products pnas.org and to elucidate the structure of polysaccharides containing galactose residues. nih.govnih.govplos.org For instance, ¹³C NMR spectroscopy was used to monitor a reaction involving this compound and identify reaction products, such as L-galactono-1,5-lactone and L-galactono-1,4-lactone. acs.org The chemical shifts of anomeric carbons in NMR spectra are particularly informative for determining the type and linkage of glycosyl residues in polysaccharides. plos.org
In Vitro and In Vivo Model Systems
Research into this compound metabolism, biosynthesis, and function often utilizes various in vitro and in vivo model systems, ranging from model plants to microbial organisms.
Use of Model Plants (e.g., Arabidopsis thaliana, Nicotiana benthamiana)
Model plants such as Arabidopsis thaliana and Nicotiana benthamiana are extensively used to study this compound, particularly in the context of ascorbic acid (vitamin C) biosynthesis. researchtrend.netnih.govresearchgate.net The major pathway for ascorbic acid biosynthesis in plants is the GDP-mannose/L-galactose pathway, also known as the Smirnoff-Wheeler pathway, which involves this compound as a key intermediate. researchtrend.net
Studies in Arabidopsis thaliana have utilized mutants deficient in specific enzymes involved in this pathway to understand the role of this compound and its precursors. researchtrend.net For example, vtc1 mutants, which are deficient in GDP-D-mannose pyrophosphorylase, produce significantly less ascorbic acid, highlighting the importance of this enzyme in providing a precursor for the this compound pathway. researchtrend.net Research in Arabidopsis has also identified genes encoding enzymes like this compound-1-phosphate phosphatase (VTC4), which converts this compound-1-phosphate into this compound. researchtrend.net
Nicotiana benthamiana is often used for transient gene expression studies due to its amenability to transformation and high levels of heterologous gene expression. nih.govmdpi.com This allows researchers to express and study the function of genes involved in this compound metabolism and ascorbic acid biosynthesis. nih.gov Transient expression of enzymes from the Smirnoff-Wheeler pathway in N. benthamiana has been used to investigate their subcellular localization and their impact on ascorbate concentration. nih.govresearchgate.net These studies have shown that enzymes from GDP-D-mannose pyrophosphorylase to this compound dehydrogenase can exhibit dual cytosolic/nuclear localization. nih.govresearchgate.net Furthermore, experiments in N. benthamiana have indicated that GDP-L-galactose phosphorylase (GGP) plays a crucial regulatory role in ascorbate synthesis, as its inclusion in transient expression experiments was necessary to increase ascorbate concentration. nih.govresearchgate.net
Model plants are also used to study the role of this compound in cell wall biosynthesis, as UDP-galactose is a precursor for galactan synthesis, a component of pectin. oup.com Studies in Arabidopsis have investigated the function of genes involved in galactan synthesis and the localization of related enzymes. oup.com
Microbial Systems for Pathway Elucidation
Microbial systems serve as valuable models for elucidating this compound metabolic pathways and identifying novel enzymes involved in its transformation. Bacteria, fungi, and protozoa can utilize galactose, sometimes in the less common furanose form (L-galactofuranose). pnas.org
Research in the human gut bacterium Bacteroides vulgatus has led to the discovery of a previously unknown metabolic pathway for the utilization of this compound. acs.orgnih.gov This pathway involves novel enzymes that convert this compound to D-tagaturonate. acs.orgnih.gov Specifically, this compound dehydrogenase (Bvu0219) oxidizes this compound to L-galactono-1,5-lactone, which then rapidly isomerizes to L-galactono-1,4-lactone. acs.orgnih.gov
Microbial systems are also used to study enzymes responsible for the interconversion of this compound between its pyranose and furanose forms. For example, research has identified a GDP-L-galactose mutase (MtdL) in a microbial system that generates GDP-L-galactofuranose from GDP-L-galactopyranose. pnas.org This enzyme utilizes a unique mechanism involving a bivalent cation and is phylogenetically widespread in various phyla of bacteria, eukaryotes, and archaea. pnas.org
Furthermore, microbial systems like Lactococcus lactis have been studied to understand galactose utilization pathways, including the Leloir pathway and the tagatose-6-phosphate pathway. nih.govdairy-journal.org While these studies primarily focus on D-galactose metabolism, they provide insights into the enzymatic reactions and transport systems that can be relevant to this compound processing in other microbial contexts. nih.govdairy-journal.org
Future Directions and Emerging Research Areas
Elucidation of Uncharacterized L-Galactose-Related Enzymes and Pathways
Significant progress has been made in identifying and characterizing enzymes and pathways involving this compound, but further uncharacterized components likely exist. For instance, a previously unknown metabolic pathway for this compound utilization was discovered in the human gut bacterium Bacteroides vulgatus. This pathway involves three enzymes: this compound dehydrogenase (Bvu0219), L-galactono-1,5-lactonase (Bvu0220), and L-galactonate dehydrogenase (Bvu0222), which collectively convert this compound to D-tagaturonate. acs.orgtamu.edu Bvu0219 specifically oxidizes this compound to L-galactono-1,5-lactone, while Bvu0220 hydrolyzes both the 1,5- and 1,4-lactones of L-galactonate. acs.orgtamu.edu Subsequently, Bvu0222 oxidizes L-galactonate to D-tagaturonate. acs.orgtamu.edu
In plants, the this compound pathway is a primary route for ascorbate (B8700270) (vitamin C) biosynthesis. While most enzymes in this pathway have been identified, the enzyme responsible for converting GDP-L-galactose to this compound-1-phosphate was historically uncharacterized. A candidate gene, At4g26850 in Arabidopsis thaliana, has been identified and characterized as a GDP-L-galactose-hexose-1-phosphate guanyltransferase (EC 2.7.7.). pnas.orgpnas.org This enzyme catalyzes the transfer of GMP from GDP-L-galactose to a hexose-1-phosphate, likely D-mannose-1-phosphate in vivo. pnas.orgpnas.org Continued research is needed to fully elucidate the mechanisms and potential regulatory aspects of these and other potentially undiscovered enzymes and pathways involving this compound in various organisms.
Advanced Genetic Engineering for Modulating this compound Levels
Genetic engineering approaches offer powerful tools to manipulate this compound levels and investigate the downstream effects. Metabolic engineering of the this compound pathway has been successfully employed to enhance ascorbate accumulation in plants. cas.cznih.govfrontiersin.org Overexpression of key genes in this pathway, such as GDP-L-galactose phosphorylase (GGP), GDP-mannose-3',5'-epimerase (GME), and this compound dehydrogenase (GDH), has demonstrated the potential to increase ascorbate content in species like Arabidopsis thaliana, tobacco, and rice. cas.czplos.orgfrontiersin.org GGP is frequently considered a rate-limiting enzyme in plant ascorbate biosynthesis via the this compound pathway. cas.czplos.orgfrontiersin.orgmdpi.com
Studies involving antisense suppression of this compound dehydrogenase in Arabidopsis thaliana have provided direct evidence for its role in ascorbate synthesis and highlighted the influence of light on this compound synthesis. nih.gov Future research will likely involve more advanced genetic engineering techniques, including genome editing and synthetic biology, to precisely modulate the expression of this compound pathway genes. These approaches aim to create organisms with tailored this compound levels for various applications, such as biofortification of crops with enhanced vitamin C content or investigating the physiological consequences of altered this compound metabolism. nih.govfrontiersin.org
Investigation of this compound in Inter-organismal Interactions (e.g., host-pathogen)
The role of carbohydrates in mediating interactions between organisms, particularly in host-pathogen relationships, is an active area of research. While broad categories like galactose and beta-galactosides have been implicated, the specific involvement of this compound warrants further investigation. Galectins, a family of beta-galactoside-binding lectins, are known to participate in innate immunity and can interact with glycans on microbial surfaces. nih.gov Some pathogens have evolved mechanisms to exploit host galectins for attachment and invasion. nih.gov
Protein glycosylation, a process that can involve the attachment of galactose residues, is a significant factor in host-pathogen interactions, influencing both host resistance and pathogen virulence. researchgate.netnih.gov Host glycoproteins can serve as protective barriers, while pathogen-derived glycoproteins can act as virulence factors or manipulate host cellular processes. researchgate.netnih.gov For example, Pseudomonas aeruginosa utilizes lectins that bind to galactose residues on host epithelial cells to facilitate recognition and infection. nih.gov Similarly, Helicobacter pylori employs lectins that recognize carbohydrate structures on the gastric mucosa for infection. nih.gov Future studies are needed to specifically determine if this compound, as opposed to its epimer D-galactose or other galactose-containing glycans, plays a distinct role in these complex inter-organismal interactions.
Integration of Multi-omics Data for Comprehensive Understanding
The complexity of biological systems necessitates integrated approaches to gain a holistic understanding. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, is a powerful strategy for this purpose. oup.comoup.com Integrating multi-omics data can provide a clearer picture of the intricate molecular landscape related to this compound metabolism and its effects.
Integrated multi-omics analysis has already provided valuable insights into complex biological processes where galactose metabolism is involved. For instance, a study on drought response in chickpea utilized integrated multi-omics to identify the involvement of galactose metabolism in stress response mechanisms. nih.gov In breast cancer research, the integration of multi-omics data revealed an upregulation of the galactose metabolism pathway in younger patients, which correlated with poorer disease-free survival and potentially influenced cancer cell stemness. mdpi.com Computational pipelines are being developed to integrate metabolomics and transcriptomics data with metabolic models, allowing for the characterization of metabolic regulation. plos.org Future research will increasingly leverage multi-omics integration to comprehensively understand how this compound metabolism is regulated at multiple molecular levels and how it contributes to various physiological and pathological states.
Exploration of this compound in Novel Biological Functions
While the role of this compound in ascorbate biosynthesis in plants and its metabolism in certain bacteria are well-established, its potential involvement in other, less-explored biological functions represents a fertile ground for future research. Given the diverse roles of carbohydrates and their derivatives in biological processes, it is plausible that this compound participates in functions beyond these known pathways.
General research on galactose has indicated its importance in human metabolism, glycosylation, and its association with congenital metabolic disorders. researchgate.net Furthermore, galactose and its derivatives are being explored for novel applications in drug delivery, diagnostics, and theranostics, particularly by targeting cells that overexpress galactose receptors. mdpi.com While this broader research focuses on galactose in general, it opens avenues to investigate if this compound or this compound-containing structures have specific, as-yet-undiscovered roles in cellular signaling, recognition events, or other biological processes in various organisms. Identifying novel biological functions of this compound could lead to new insights into fundamental biological mechanisms and potential therapeutic or biotechnological applications.
Development of High-Throughput Screening for this compound Pathway Modulators
High-throughput screening (HTS) is an essential tool in modern biological and pharmaceutical research for the rapid identification of molecules that modulate specific biological targets or pathways. nih.govumich.edunih.gov Developing HTS assays specifically tailored to enzymes or transporters involved in this compound metabolism would significantly accelerate the discovery of compounds that can influence this compound levels or activity.
HTS assays have been successfully developed for enzymes in general galactose metabolism, such as human galactokinase (GALK), to identify potential inhibitors. nih.govresearchgate.net Inhibition of GALK is being explored as a strategy to mitigate galactose toxicity in conditions like classic galactosemia. nih.govresearchgate.net Applying similar HTS approaches to enzymes unique to this compound pathways in plants, bacteria, or other organisms could lead to the identification of specific pathway activators or inhibitors. These modulators would be invaluable tools for both fundamental research into this compound biology and for potential applications in agriculture (e.g., enhancing crop nutritional value) or medicine (e.g., targeting bacterial this compound metabolism).
Q & A
Q. What are the key steps in the L-galactose pathway of ascorbate biosynthesis in plants, and how are they experimentally validated?
The this compound pathway involves six enzymatic steps converting GDP-D-mannose to L-ascorbate (AsA). Critical enzymes include GDP-mannose pyrophosphorylase (GMP), GDP-L-galactose phosphorylase (GGP), and L-galactono-1,4-lactone dehydrogenase (GalLDH). Experimental validation often involves gene expression profiling via qRT-PCR, enzyme activity assays, and transgenic overexpression to track AsA accumulation. For example, overexpression of OsGGP in rice significantly increased AsA levels, confirming its role in the pathway .
Q. How do researchers address challenges in gene expression analysis for highly homologous this compound pathway genes (e.g., OsGMP or OsGalLDH)?
High sequence identity (>90%) among gene family members (e.g., OsGMP1, OsGMP2, OsGMP3) complicates primer design. Researchers often select primers targeting conserved regions of one representative isoform (e.g., OsGMP2) and validate specificity via melt curve analysis and sequencing. This approach assumes functional redundancy among isoforms, though follow-up knockout studies are recommended for confirmation .
Q. What statistical methods are appropriate for comparing this compound pathway gene expression between transgenic and wild-type plants?
One-way ANOVA with Tukey’s post hoc test is widely used to analyze differences in gene expression or AsA levels across experimental groups. A p-value <0.05 is typically considered significant. Replicates (biological and technical) are critical to account for variability in plant tissues .
Advanced Research Questions
Q. How can transient expression assays in heterologous systems (e.g., tobacco) resolve missing steps in the this compound pathway?
Transient expression of candidate genes (e.g., At4g26850 from Arabidopsis or its homologs) in model plants like tobacco allows rapid functional testing. For example, transient expression of Actinidia chinensis GDP-L-galactose guanyltransferase in tobacco leaves increased AsA levels by >3-fold and enzyme activity by 50-fold, confirming its role in converting GDP-L-galactose to this compound-1-P .
Q. What experimental strategies address contradictions in this compound pathway flux measurements across studies?
Discrepancies often arise from tissue-specific gene expression or incomplete pathway characterization. Combinatorial approaches are recommended:
- Isotopic labeling (e.g., ¹⁴C-GDP-D-mannose) to track metabolite flux.
- Gene co-expression networks to identify regulatory hubs.
- CRISPR-Cas9 knockouts to validate enzyme contributions in specific tissues .
Q. How can structural analysis (e.g., Haworth projections) clarify the stereochemical configuration of this compound derivatives?
Converting Fischer projections to Haworth forms (e.g., β-pyranose) involves identifying chiral centers and axial/equatorial hydroxyl groups. For this compound, the C4 hydroxyl group is axial in the β-pyranose form. Tools like X-ray crystallography or NMR validate configurations, which are critical for understanding enzyme-substrate interactions .
Q. What methodologies ensure reproducibility in this compound pathway studies, particularly for enzyme activity assays?
- Standardized protocols : Use purified recombinant enzymes (e.g., expressed in E. coli) to minimize plant extract variability.
- Negative controls : Include vector-only transgenic lines.
- Data transparency : Publish raw data (e.g., qRT-PCR Ct values) in supplementary materials .
Data Analysis & Interpretation
Q. How should researchers handle datasets with low expression levels of this compound pathway genes in non-photosynthetic tissues (e.g., roots)?
Normalize expression data using tissue-specific reference genes (e.g., OsUBQ5 for rice roots). If expression is near detection limits, digital PCR or RNA-Seq with deeper sequencing coverage may improve sensitivity .
Q. What bioinformatics tools are effective for identifying novel this compound pathway genes?
- PSI-BLAST : Identifies distant homologs (e.g., histidine triad superfamily members like GDP-L-galactose guanyltransferase).
- Motif searching : Tools like MEME Suite identify conserved domains (e.g., GMP-binding sites).
- Co-expression networks : Platforms like ATTED-II predict gene interactions based on transcriptomic data .
Experimental Design Considerations
Q. What are the pitfalls in overexpressing this compound pathway genes to enhance AsA levels?
Overexpression may cause feedback inhibition or metabolic imbalance. For example, excessive OsGGP activity depletes GDP-D-mannose, affecting cell wall biosynthesis. Solutions include:
- Tissue-specific promoters (e.g., leaf-specific RBCS).
- Inducible expression systems (e.g., ethanol-inducible).
- Metabolite profiling to monitor off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
